molecular formula C20H18 B1583854 1,4-Dimethyl-2,5-diphenylbenzene CAS No. 20260-22-4

1,4-Dimethyl-2,5-diphenylbenzene

Cat. No. B1583854
CAS RN: 20260-22-4
M. Wt: 258.4 g/mol
InChI Key: TUSIRMATSRRTEJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,5-diphenylbenzene is a chemical compound with the molecular formula C20H18 and a molecular weight of 258.36 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 1,4-Dimethyl-2,5-diphenylbenzene involves the use of palladium(II) acetate, 1,2-dibromo-4,5-dimethylbenzene, 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, and phenylboronic acid . The treatment with Pd/C leads to the formation of 1,4-dimethyl-2,5-diphenylbenzene .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-2,5-diphenylbenzene consists of a benzene ring with two methyl groups at the 1 and 4 positions and two phenyl groups at the 2 and 5 positions .

Scientific Research Applications

Photocyclisation Reactions

1,4-Dimethyl-2,5-diphenylbenzene has been studied in the context of photocyclisation reactions. For instance, Carruthers, Evans, and Pooranamoorthy (1975) explored the irradiation of similar compounds in benzene solutions, leading to the formation of complex structures like 6,12-dimethylchrysene (Carruthers, Evans, & Pooranamoorthy, 1975).

Synthesis of s-Indacenes

Dahrouch et al. (2001) researched the synthesis of 1,5-dihydropolyalkylated s-Indacenes starting from 2,5-dimethyl-1,4-bis(carboxyalkyl)benzenes. This process involved regiospecific cycloeliminations influenced by the methyl groups on the central benzene ring, indicating potential applications in creating specialized organic compounds (Dahrouch et al., 2001).

Spin State Investigation

Lockhart and Bergman (1981) used 1,4-dehydrobenzenes, chemically related to 1,4-Dimethyl-2,5-diphenylbenzene, to investigate spin states in radical pairs. Their findings about the spin states of these compounds under various conditions contribute to the understanding of fundamental chemical properties (Lockhart & Bergman, 1981).

Electrooptical Properties of Liquid Crystals

Chiba and Yoshizawa (2008) explored the electrooptical properties of a liquid crystal that includes a 2,3-difluoro-1,4-diphenylbenzene unit. This research offers insights into the potential use of such compounds in developing advanced liquid crystal displays with unique properties (Chiba & Yoshizawa, 2008).

Synthesis and Properties of Distyrylbenzene Derivatives

Bartholomew et al. (2000) investigated 1,4-distyrylbenzene derivatives, including compounds similar to 1,4-Dimethyl-2,5-diphenylbenzene, to understand their packing modes and crystal properties. Such research is crucial in the design of materials with specific structural and electronic properties (Bartholomew et al., 2000).

Safety And Hazards

Safety measures for handling 1,4-Dimethyl-2,5-diphenylbenzene include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,4-dimethyl-2,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSIRMATSRRTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347390
Record name 1,4-dimethyl-2,5-diphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-2,5-diphenylbenzene

CAS RN

20260-22-4
Record name 1,4-dimethyl-2,5-diphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 52.8 g (200 mmol) of 1,4-dibromo-2,5-Dimethyl benzene, 53.6 g (440 mmol) of phenylboronic acid, 2.3 g (2 mmol) of tetrakis(triphenylphosphine)palladium, 400 ml of 2M Na2CO3, 400 ml of EtOH and 800 ml toluene was degassed and placed under nitrogen, and then heated at 90° C. for 6 hours. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-dichloromethane) to give product 43.4 g (168 mmol, 84%) as a white solid.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Peng, J Lv, S Xiao, Y Huo, Y Liu, D Ma, S Ying… - Chemical Engineering …, 2022 - Elsevier
Developing high-performance organic fluorophors with short-wavelength emission is both significant and challenging subject in the application of organic light-emitting diodes (OLEDs). …
Number of citations: 9 www.sciencedirect.com
AG Fix, DT Chase, MM Haley - Polyarenes I, 2014 - Springer
The growing demand for flexible electronic devices and hydrogen storage materials has spurred a resurgence of interest in polyaryl hydrocarbons including graphene, acenes, …
Number of citations: 56 link.springer.com
DT Chase - 2011 - search.proquest.com
Highly conjugated, carbon rich molecules are of great interest due to their unique optoelectronic properties. These molecules are now recognized as suitable materials for advanced …
Number of citations: 2 search.proquest.com
A Can, A Facchetti, H Usta - Journal of Materials Chemistry C, 2022 - pubs.rsc.org
Polycyclic π-conjugated hydrocarbons (PCHs), either unfunctionalized or structurally modified derivatives, have attracted tremendous interest in the past few decades as high-…
Number of citations: 9 pubs.rsc.org
A Fix - 2013 - scholarsbank.uoregon.edu
Organic electronic devices are becoming commonplace in many academic and industrial materials laboratories, and commercial application of these technologies is underway. To …
Number of citations: 2 scholarsbank.uoregon.edu
S Ying, J Lv, S Xiao, Y Huo, Y Liu, D Ma, L Peng, S Yan - Available at SSRN 4053267
Number of citations: 0

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